Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate

Description

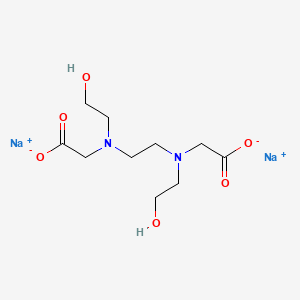

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate (CAS 38011-25-5) is a chelating agent with the chemical formula C₆H₁₀N₂Na₂O₄ and a molecular weight of 220.13 g/mol. Structurally, it consists of an ethylenediamine backbone substituted with two hydroxyethyl groups and two acetate groups, which are neutralized as disodium salts. This compound is a derivative of ethylenediamine but differs from classical chelators like EDTA by having fewer acetate groups and hydroxyethyl substituents. These modifications influence its metal-binding capacity, solubility, and biocompatibility.

Its primary applications include use in pharmaceuticals, cosmetics, and industrial processes where moderate chelation of divalent metal ions (e.g., Ca²⁺, Mg²⁺) is required. The hydroxyethyl groups enhance hydrophilicity, making it more soluble in aqueous solutions compared to non-hydroxylated analogs .

Properties

CAS No. |

74988-17-3 |

|---|---|

Molecular Formula |

C10H18N2Na2O6 |

Molecular Weight |

308.24 g/mol |

IUPAC Name |

disodium;2-[2-[carboxylatomethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |

InChI |

InChI=1S/C10H20N2O6.2Na/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18;;/h13-14H,1-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |

InChI Key |

CMKOOUVVCQPJJW-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CCO)CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate typically involves the reaction of ethylenediamine with glycine and sodium hydroxide. The process includes the following steps:

Reaction of Ethylenediamine with Glycine: Ethylenediamine reacts with glycine in the presence of sodium hydroxide to form the intermediate compound.

Hydroxyethylation: The intermediate compound undergoes hydroxyethylation to introduce the hydroxyethyl groups.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions such as copper, iron, and zinc.

Substitution: The compound can participate in substitution reactions where the hydroxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Chelation: Typically involves metal salts like copper sulfate or ferric chloride in aqueous solutions.

Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Chelation: Metal complexes with enhanced stability and solubility.

Substitution: Derivatives with modified functional groups, potentially altering the compound’s properties.

Scientific Research Applications

2.1. Environmental Chemistry

Disodium ethylenediaminediacetate is utilized in environmental studies for the removal of heavy metals from wastewater. Its chelating properties allow it to bind with toxic metals such as lead, cadmium, and mercury, facilitating their removal from contaminated water sources.

Case Study: Heavy Metal Removal Efficiency

- Location: Industrial wastewater treatment facility

- Method: Application of disodium ethylenediaminediacetate in batch experiments

- Results: Achieved over 90% removal efficiency for lead and cadmium ions within 30 minutes of treatment.

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

| Mercury | 20 | 1 | 95 |

2.2. Pharmaceutical Applications

In pharmaceuticals, disodium ethylenediaminediacetate is employed as a stabilizing agent in drug formulations. It helps prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs), thereby enhancing the shelf life and efficacy of medications.

Case Study: Stability Testing of a Drug Formulation

- Drug: A hypothetical anti-inflammatory medication

- Additive: Disodium ethylenediaminediacetate at varying concentrations

- Results: Formulations containing EDDA exhibited significantly lower degradation rates compared to those without.

| Time (Months) | Control Degradation (%) | EDDA (0.1%) Degradation (%) | EDDA (0.5%) Degradation (%) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 3 | 15 | 5 | 3 |

| 6 | 30 | 10 | 7 |

| 12 | 50 | 15 | 10 |

2.3. Analytical Chemistry

In analytical chemistry, disodium ethylenediaminediacetate is used in high-performance liquid chromatography (HPLC) for the separation and analysis of metal ions and other compounds. Its ability to form stable complexes with metal ions enhances the sensitivity and selectivity of chromatographic methods.

Application Example: HPLC Method Development

- Objective: To analyze metal ion concentrations in environmental samples

- Method: Reverse phase HPLC using disodium ethylenediaminediacetate as a mobile phase additive

- Results: Improved resolution and detection limits for target metal ions.

Mechanism of Action

The primary mechanism of action of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate involves chelation, where the compound binds to metal ions through its nitrogen and oxygen atoms. This binding forms stable, water-soluble complexes, preventing the metal ions from participating in unwanted reactions. The molecular targets include metal ions such as copper, iron, and zinc, and the pathways involved are primarily related to metal ion sequestration and stabilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate. Key differences in structure, chelation properties, and applications are highlighted:

Ethylenediaminetetraacetic Acid (EDTA) and Its Salts

- Structure : EDTA (CAS 60-00-4) has four acetate groups attached to an ethylenediamine backbone, enabling hexadentate chelation. Its disodium salt (CAS 139-33-3) is widely used.

- Chelation Capacity : EDTA forms stable complexes with a broad range of metal ions (e.g., Fe³⁺, Ca²⁺, Pb²⁺) due to its six binding sites.

- Applications : Industrial water treatment, food preservation, and anticoagulants in blood collection tubes.

- Limitations : High affinity for metals can lead to mineral depletion in biological systems.

- Key Difference: this compound has fewer acetate groups (two vs.

N-(2-Hydroxyethyl)ethylenediaminetriacetic Acid (HEDTA, CAS 150-39-0)

- Structure : Contains three acetate groups and one hydroxyethyl group.

- Chelation Capacity : Intermediate between EDTA and the target compound, with selectivity for Fe³⁺ and Al³⁺.

- Applications : Wastewater treatment and agriculture to mitigate metal toxicity.

- Key Difference : The hydroxyethyl group in HEDTA improves solubility, similar to the target compound, but its triacetate structure provides stronger metal binding .

N,N'-Dibenzylethylenediamine Diacetate (CAS 122-75-8)

- Structure : Ethylenediamine backbone substituted with benzyl groups and two acetate counterions.

- Function : Primarily used as a counterion for antibiotics (e.g., benzathine penicillin) to prolong drug release.

- Key Difference : Bulky benzyl groups reduce chelation efficacy but enhance lipid solubility, making it suitable for depot formulations in pharmaceuticals .

Ethylenediamine-N,N'-diacetic Acid (CAS 5657-17-0)

- Chelation Capacity : Binds divalent metals (e.g., Cu²⁺, Zn²⁺) with moderate strength.

- Applications : Niche industrial uses, such as catalysis and polymer stabilization.

- Key Difference : The absence of hydroxyethyl groups reduces solubility in polar solvents compared to the target compound .

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Chelating Groups | Key Substituents | Primary Applications |

|---|---|---|---|---|

| This compound | 38011-25-5 | 2 acetate | 2 hydroxyethyl | Pharmaceuticals, cosmetics |

| EDTA Disodium Salt | 139-33-3 | 4 acetate | None | Industrial chelation, anticoagulants |

| HEDTA | 150-39-0 | 3 acetate | 1 hydroxyethyl | Wastewater treatment, agriculture |

| N,N'-Dibenzylethylenediamine Diacetate | 122-75-8 | 2 acetate | 2 benzyl | Antibiotic formulations |

| Ethylenediamine-N,N'-diacetic Acid | 5657-17-0 | 2 acetate | None | Industrial catalysis |

Biological Activity

Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate, commonly referred to as HEDTA, is a chelating agent derived from ethylenediamine and acetic acid. Its biological activity is significant across various fields, including biochemistry, environmental science, and medicine. This article provides an extensive overview of HEDTA's biological activity, including its mechanisms, applications, and relevant case studies.

HEDTA functions primarily as a chelator, binding metal ions in biological systems. This property allows it to modulate metal ion availability, which is crucial for various biochemical processes. The chelation mechanism involves the formation of stable complexes with metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺), impacting their bioavailability and reactivity.

Table 1: Key Properties of HEDTA

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂O₈ |

| Molecular Weight | 306.28 g/mol |

| Solubility | Soluble in water |

| pH Range | Neutral (pH 6-8) |

1. Antimicrobial Activity

Research indicates that HEDTA exhibits antimicrobial properties by sequestering essential metal ions required for microbial growth. For instance, studies have shown that HEDTA enhances the efficacy of certain antibiotics against resistant bacterial strains by reducing the availability of metal ions that bacteria utilize for their metabolic processes .

2. Heavy Metal Detoxification

HEDTA has been employed in environmental remediation to detoxify heavy metals from contaminated soils and water bodies. Its ability to form stable complexes with heavy metals facilitates their removal from the environment, thereby reducing toxicity levels .

3. Biomedical Applications

In biomedical research, HEDTA is used in tissue culture as a chelating agent to prevent cell clumping by binding calcium ions that promote cell adhesion. Additionally, it has been investigated for its potential use in drug delivery systems where controlled release of metal-containing drugs is desired .

Case Study 1: Antimicrobial Efficacy Enhancement

A study conducted by Fässler et al. demonstrated that combining HEDTA with indole-3-acetic acid significantly improved sunflower growth while enhancing heavy metal uptake. The results showed that plants treated with this combination exhibited reduced stress levels and improved biomass compared to controls .

Case Study 2: Environmental Remediation

In a project focused on soil decontamination, HEDTA was applied to a site contaminated with lead and cadmium. The study revealed a significant reduction in metal concentration in the soil over a six-month period, demonstrating HEDTA's effectiveness as a remediation agent .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of HEDTA:

- Chelation Efficacy : HEDTA was found to effectively chelate iron and calcium ions at physiological pH, which is critical for its role in biological systems.

- Toxicity Profile : Toxicological assessments indicate that HEDTA has low acute toxicity levels in mammals, making it suitable for various applications without significant health risks .

- Bioavailability Impact : Research shows that HEDTA can influence the bioavailability of heavy metals in agricultural settings, potentially improving crop uptake while mitigating toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.